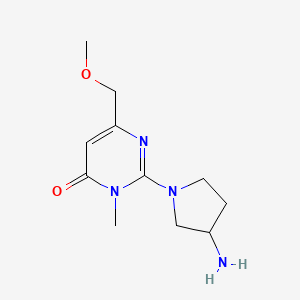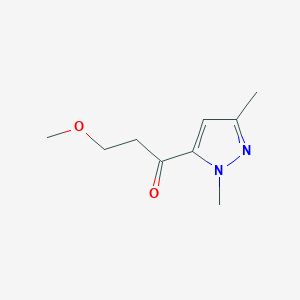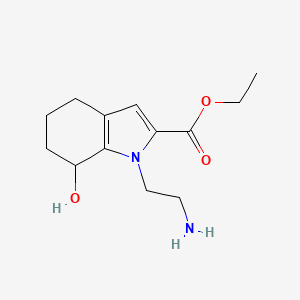
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one is a complex organic compound with a pyrimidine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with aminopyrrolidine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-ones: These compounds share a similar pyrrolidine structure and are used in various chemical syntheses.
Quinoxalines: These compounds have a similar nitrogen-containing ring structure and are studied for their biological activities.
Uniqueness
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its ability to undergo diverse chemical reactions and its promising biological activities set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C11H18N4O2 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
2-(3-aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H18N4O2/c1-14-10(16)5-9(7-17-2)13-11(14)15-4-3-8(12)6-15/h5,8H,3-4,6-7,12H2,1-2H3 |
InChI-Schlüssel |
XRXVPJKWJUHNDX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(N=C1N2CCC(C2)N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,8-dibromothieno[2,3-f][1]benzothiole](/img/structure/B11781111.png)




![1-(5-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B11781136.png)
![5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B11781139.png)
